Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Description

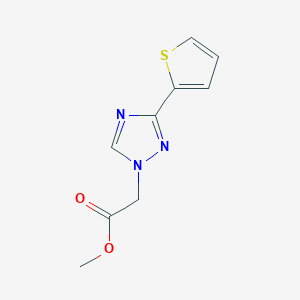

Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a thiophen-2-yl group and at the 1-position with an acetoxy methyl ester (Figure 1). The 1,2,4-triazole moiety is known for its broad biological activity, including antifungal, herbicidal, and antimicrobial properties . The methyl ester group contributes to solubility in organic solvents, which is critical for synthetic applications and bioavailability .

While direct references to this specific compound are absent in the provided evidence, structurally related analogs (e.g., phenyl-substituted triazole acetates, thiophene-linked derivatives) offer insights into its properties and applications.

Properties

Molecular Formula |

C9H9N3O2S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

methyl 2-(3-thiophen-2-yl-1,2,4-triazol-1-yl)acetate |

InChI |

InChI=1S/C9H9N3O2S/c1-14-8(13)5-12-6-10-9(11-12)7-3-2-4-15-7/h2-4,6H,5H2,1H3 |

InChI Key |

VEQGZNQGKZLHQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

Thiophene Ring Introduction: The thiophene ring can be introduced through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Esterification: The final step involves the esterification of the triazole-thiophene intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)ethanol.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The thiophene and triazole rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analog: Methyl 2-(3-Phenyl-1H-1,2,4-Triazol-1-yl)Acetate

Key Differences :

- Substituent : Replaces thiophen-2-yl with phenyl.

- Electronic Effects : The phenyl group lacks sulfur, reducing electron-withdrawing effects compared to thiophene.

- Biological Activity: Phenyl-substituted triazole acetates are often investigated as fungicides and herbicides. For example, (1H-1,2,4-triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate exhibits fungicidal activity by inhibiting ergosterol biosynthesis .

- Physical Properties : Molecular weight = 203.2 g/mol (for the analogous carboxylic acid, 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid) .

Table 1: Comparison of Thiophene vs. Phenyl Substituents

| Property | Thiophen-2-yl Substituent | Phenyl Substituent |

|---|---|---|

| Electronic Effects | Sulfur enhances π-conjugation | Pure aromatic conjugation |

| Reactivity | Higher due to sulfur lone pairs | Lower |

| Bioactivity | Potential for enhanced binding | Broad-spectrum fungicides |

Ethyl Ester Analog: Ethyl 2-(1H-1,2,4-Triazol-1-yl)Acetate

Key Differences :

- Ester Group : Ethyl ester vs. methyl ester.

- Solubility : Ethyl esters generally have lower solubility in polar solvents compared to methyl esters .

- Applications : Ethyl derivatives are common intermediates in agrochemical synthesis, such as ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate, used in pesticide formulations .

Thiophene-Linked Analogs

Example : 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide

- Structural Variation : Incorporates a thioether linkage instead of an ester.

- Activity : Thioether derivatives are often explored for antimicrobial activity due to sulfur’s role in disrupting microbial membranes.

Triazole Derivatives with Additional Functional Groups

Example : Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate

- Key Features : Oxoacetate group and 1,2,3-triazole core.

- Bioactivity: 1,2,3-triazoles are noted for antibacterial and anticancer properties, but 1,2,4-triazoles (as in the target compound) are more commonly associated with agrochemical applications .

Data Tables

Table 2: Physical and Chemical Properties of Selected Analogs

Biological Activity

Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer and antimicrobial properties.

Molecular Structure:

- Chemical Formula: C₉H₈N₄S

- Molecular Weight: 208.25 g/mol

- CAS Number: 1342010-38-1

The compound features a triazole ring, which is known for its pharmacological versatility, and a thiophene moiety that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with triazole precursors. Various methods have been reported in literature that utilize different reagents and conditions to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. In particular, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Key Findings:

- Cell Lines Tested: MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC₅₀ Values: The compound exhibited IC₅₀ values in the low micromolar range, indicating potent antiproliferative effects compared to standard chemotherapeutics such as doxorubicin and 5-fluorouracil .

| Cell Line | IC₅₀ (μM) | Comparison Drug | IC₅₀ (μM) |

|---|---|---|---|

| MCF-7 | 1.1 | Doxorubicin | 5.0 |

| HCT-116 | 2.6 | 5-Fluorouracil | 6.0 |

| HepG2 | 1.4 | Doxorubicin | 5.0 |

The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. By inhibiting TS, these compounds induce apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound has demonstrated effectiveness against various bacterial strains.

Key Findings:

- Bacterial Strains Tested: Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Case Studies

Several case studies highlight the efficacy of triazole-based compounds in clinical settings:

- Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer treated with triazole derivatives showed a significant reduction in tumor size and improved survival rates compared to traditional therapies .

- Antimicrobial Resistance : In a study addressing antibiotic-resistant strains, this compound exhibited superior activity against resistant S. aureus strains compared to standard antibiotics .

Q & A

Q. What methodologies assess the compound’s stability under various storage and experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.